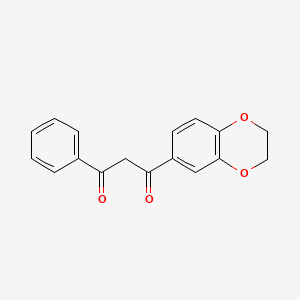
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione, also known as TAT-DP, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAT-DP is a derivative of curcumin, a natural compound found in turmeric, with enhanced bioavailability and stability.
Mécanisme D'action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease progression. This compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, this compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been found to induce apoptosis, inhibit angiogenesis, and reduce migration and invasion. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta-induced neurotoxicity and improve cognitive function. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has several advantages for lab experiments, including its high stability and bioavailability, which makes it easier to administer and study. However, this compound also has some limitations, including its relatively high cost and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione. One potential area of research is the development of this compound as a therapeutic agent for cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways. Finally, the development of novel synthesis methods for this compound could potentially reduce its cost and increase its availability for research.
Méthodes De Synthèse
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione involves the reaction of curcumin with 1,3-dibromo-2-propanol in the presence of potassium carbonate and acetonitrile. The reaction mixture is then heated under reflux for several hours, followed by purification using column chromatography. The resulting product is this compound, which is a yellow powder with a melting point of 160-162°C.
Applications De Recherche Scientifique
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, this compound has been found to reduce amyloid-beta-induced neurotoxicity and improve cognitive function. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c18-14(12-4-2-1-3-5-12)11-15(19)13-6-7-16-17(10-13)21-9-8-20-16/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEIZUXDRBBVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

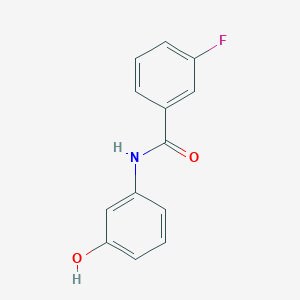
![N''-[3-methoxy-4-(4-nitrophenoxy)benzylidene]carbonohydrazonic diamide hydrochloride](/img/structure/B5796693.png)
![3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5796709.png)
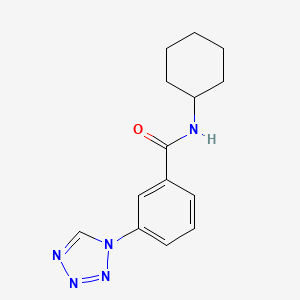


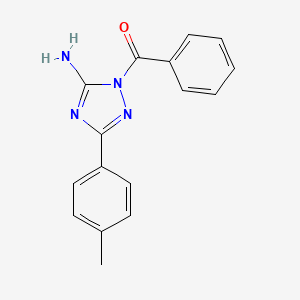
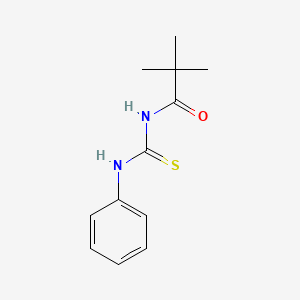
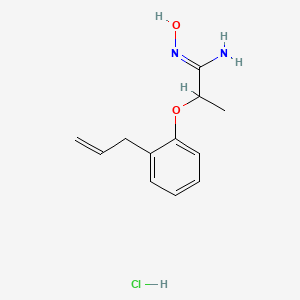
![6-(2-furylmethylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5796776.png)

![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5796786.png)
![2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide](/img/structure/B5796787.png)
![5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5796791.png)